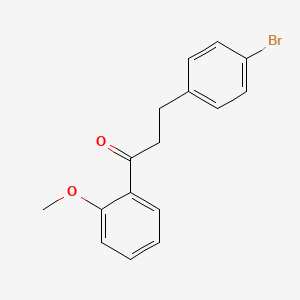

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

Description

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is a substituted propanone derivative featuring a 4-bromophenyl group at the 3-position and a 2-methoxyphenyl group at the 1-position. Its molecular formula is C₁₆H₁₅BrO₂, with a molecular weight of 335.20 g/mol. The compound’s structure is characterized by a ketone backbone, with substituents influencing its electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUGTTULHEKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

One classical approach involves the Friedel-Crafts acylation of 2-methoxybenzene (anisole derivative) with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3). This method yields the ketone directly by electrophilic aromatic substitution of the acyl chloride onto the aromatic ring bearing the methoxy group.

- Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or carbon disulfide at low temperatures to moderate reflux.

- Yields: Moderate to good yields (~60-80%) depending on reaction time and purification.

- Purification: Column chromatography or recrystallization from ethanol or methanol.

Bromination of Propiophenone Intermediates

An alternative approach is bromination of 1-(2-methoxyphenyl)propan-1-one at the para position of the phenyl ring using bromine in acetic acid or other suitable solvents.

- Procedure example: Dissolving the ketone in glacial acetic acid and adding bromine solution (30% w/v) with stirring at room temperature for 1–2 hours.

- Isolation: The product precipitates as a solid, filtered, washed with methanol, and recrystallized from ethanol.

- Advantages: Allows selective bromination post-ketone formation, useful when starting materials lack bromine substituents.

Organometallic Approaches

The use of Grignard reagents derived from 4-bromobromobenzene or 2-methoxyphenylmagnesium halides can be employed to construct the ketone via nucleophilic addition to appropriate acid derivatives followed by oxidation.

- Example: Reaction of 4-bromophenylmagnesium bromide with 2-methoxybenzoyl chloride or esters.

- Catalysts: CuCl2 and K2CO3 have been used to facilitate coupling reactions.

- Yields and selectivity: Dependent on conditions; typically moderate yields with good regioselectivity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methoxybenzene + 4-bromobenzoyl chloride, AlCl3, DCM, 0°C to RT | 60-80 | Direct ketone formation, classical method |

| Bromination of Propiophenone | 1-(2-Methoxyphenyl)propan-1-one + Br2 in glacial acetic acid, RT, 1-2 h | 70-85 | Selective para-bromination post-ketone formation |

| Grignard Reaction | 4-Bromophenylmagnesium bromide + 2-methoxybenzoyl chloride, CuCl2, K2CO3, DMF, 60°C | 50-75 | Organometallic coupling, requires moisture-free conditions |

Research Findings and Characterization

- Spectroscopic Analysis: The synthesized this compound shows characteristic proton NMR signals corresponding to aromatic protons, methoxy group (singlet near δ 3.7-3.9 ppm), and methylene protons adjacent to the carbonyl (δ ~3.0-3.5 ppm). Carbon NMR confirms the ketone carbonyl around δ 200 ppm.

- X-ray Crystallography: Single crystal X-ray diffraction studies of related compounds confirm the molecular geometry and substituent positions, validating the para-bromo and ortho-methoxy substitution pattern on the phenyl rings.

- Purity and Yield Optimization: Reaction conditions such as temperature, solvent, and reagent stoichiometry significantly influence the yield and purity. Slow addition of bromine and controlled temperature prevent over-bromination and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propanoic acid.

Reduction: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-ol.

Substitution: 3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)propan-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, distinct from the pyrrolidine in compound 1i, which enhances solubility via amine functionality .

- α,β-unsaturated ketones (e.g., prop-2-en-1-one derivatives) exhibit increased reactivity in Michael additions compared to saturated propanones .

Substituent Effects on Physical and Spectral Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) reduces electron density at the ketone carbonyl, as evidenced by IR carbonyl stretching frequencies (~1700 cm⁻¹) in similar compounds . In contrast, 2-methoxyphenyl (electron-donating) may slightly lower this frequency.

- Crystallinity: Bromine’s high atomic polarizability enhances crystal packing efficiency. For example, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one crystallizes in the monoclinic space group P2₁/c with Z = 4 , while 3-(4-fluorophenyl)pyrazoline derivatives form hydrogen-bonded networks .

Biological Activity

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one, a compound featuring both bromine and methoxy substituents on aromatic rings, has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the bromine atom and the methoxy group contributes to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological receptors and enzymes. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target sites. The methoxy group may also play a role in modulating the compound's electronic properties, influencing its reactivity and interaction with biomolecules.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it showed higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The results from MTT assays suggest that structural modifications can enhance its anticancer efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one | Bromine at position 3 | Similar antioxidant properties |

| 3-(4-Methoxyphenyl)-1-(2-bromophenyl)propan-1-one | Lacks bromine in para position | Reduced reactivity |

| 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | Chlorine instead of bromine | Different binding affinities |

Case Study 1: Antioxidant Assessment

A study assessed the antioxidant capabilities of synthesized derivatives similar to this compound using various assays, including DPPH and ABTS methods. The findings indicated that specific modifications significantly enhanced antioxidant activity, suggesting a potential therapeutic application in oxidative stress-related diseases .

Case Study 2: Anticancer Efficacy

In another investigation, the compound's derivatives were tested against several cancer cell lines. Results indicated that modifications leading to increased lipophilicity improved cytotoxic effects against glioblastoma cells, highlighting the importance of chemical structure in therapeutic efficacy .

Q & A

What are the common synthetic routes for 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Answer:

The compound is synthesized via multi-step routes, with two prominent methods:

- Friedel-Crafts Acylation : Reacting 4-bromotoluene with acetyl chloride in the presence of AlCl₃ (yield: ~70–80%) .

- S-Alkylation : Using 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by ketone reduction (yield: ~65–75%) .

Key Factors Affecting Yield/Purity:

| Factor | Impact |

|---|---|

| Catalyst (AlCl₃ vs. NaOH) | AlCl₃ enhances electrophilic substitution but requires strict anhydrous conditions |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve thiol reactivity in S-alkylation |

| Temperature | Elevated temperatures (80–100°C) accelerate Friedel-Crafts but risk side reactions |

What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons split into doublets (δ 7.2–8.1 ppm for bromophenyl; δ 6.8–7.5 ppm for methoxyphenyl). The ketone carbonyl (C=O) absence in proton spectrum confirms propanone structure .

- ¹³C NMR : Carbonyl carbon at ~205–210 ppm; methoxy carbon at ~55 ppm .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 45–60°), critical for understanding steric effects .

- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹ .

How can researchers optimize the regioselectivity in electrophilic substitution reactions involving the bromophenyl and methoxyphenyl moieties?

Answer:

The bromophenyl group directs electrophiles to the meta position due to its electron-withdrawing nature, while the methoxy group (ortho/para-directing) competes. Strategies include:

- Solvent Effects : Use polar solvents to stabilize transition states favoring bromophenyl reactivity .

- Temperature Control : Lower temperatures (0–25°C) reduce methoxy group activation, minimizing competing pathways .

- Catalyst Tuning : Lewis acids like FeCl₃ enhance bromophenyl electrophilicity over methoxy groups .

What strategies are recommended for resolving contradictions between computational modeling predictions and experimental spectroscopic data?

Answer:

- Validate Computational Models : Compare density functional theory (DFT)-predicted NMR shifts with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed peaks .

- Dynamic NMR Experiments : Resolve conformational ambiguities (e.g., rotational barriers) causing discrepancies in peak splitting .

- Crystallographic Validation : Use single-crystal X-ray data to confirm bond lengths/angles, refining computational parameters .

What are the primary research applications of this compound derivatives in material science?

Answer:

- Liquid Crystals : Methoxy groups enhance mesophase stability via intermolecular H-bonding .

- Organic Semiconductors : Bromine substituents improve electron mobility in thin-film transistors .

- Photocatalysts : Derivatives with extended conjugation show UV-vis absorption shifts (λₘₐₓ ~300–400 nm) for light-driven reactions .

What mechanistic insights have been gained from studying the compound's interactions with cytochrome P450 enzymes?

Answer:

- Covalent Binding : The bromine atom forms adducts with heme iron in CYP3A4, inhibiting metabolic activity (IC₅₀: ~10–20 µM) .

- Metabolic Pathways : Demethylation of the methoxy group produces reactive quinones, implicated in cytotoxicity assays .

- Docking Studies : Molecular modeling shows a binding affinity (ΔG = −8.2 kcal/mol) near the enzyme’s active site .

What crystallization solvents and conditions produce high-quality single crystals suitable for X-ray diffraction analysis?

Answer:

| Solvent System | Crystal Quality | Conditions |

|---|---|---|

| Ethanol/Water (3:1) | Prismatic crystals (0.2–0.5 mm) | Slow evaporation at 4°C |

| Dichloromethane/Hexane | Plate-like crystals | Vapor diffusion, 25°C |

| Acetonitrile | Needle-shaped crystals | Cooling from 60°C to RT |

How does the electron-donating methoxy group influence the compound's reactivity in palladium-catalyzed cross-coupling reactions compared to halogen substituents?

Answer:

- Methoxy Group : Activates the aromatic ring for nucleophilic attack but deactivates toward electrophilic palladium intermediates, requiring higher catalyst loading (5–10 mol% Pd) .

- Bromine Substituent : Facilitates Suzuki-Miyaura coupling (yield: 75–85%) due to better oxidative addition to Pd(0) .

- Competitive Effects : In bifunctional derivatives, methoxy groups reduce coupling efficiency by 20–30% compared to pure bromophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.